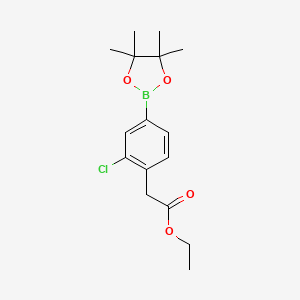

Ethyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

説明

Ethyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (compound 39 in ) is a boron-containing ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions . Its structure features a pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a chlorinated phenyl ring, which is further functionalized with an ethyl acetate group. This compound serves as a key intermediate in medicinal chemistry and materials science, particularly for synthesizing biaryl scaffolds and heterocycles . Its synthesis typically involves halogen exchange or borylation of precursor aryl halides, as described in .

特性

IUPAC Name |

ethyl 2-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BClO4/c1-6-20-14(19)9-11-7-8-12(10-13(11)18)17-21-15(2,3)16(4,5)22-17/h7-8,10H,6,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQCDFXIVFFOGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)OCC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate typically involves the reaction of 2-chloro-4-bromophenylacetic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves crystallization or chromatography to obtain the desired product with high purity .

化学反応の分析

反応の種類

2-(2-クロロ-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル)酢酸エチルは、以下の化学反応を含むさまざまな化学反応を起こします。

鈴木・宮浦カップリング: この反応は、パラジウム触媒存在下、ボロン酸エステルとアリールまたはビニルハロゲン化物の間で炭素-炭素結合を形成します。

加水分解: エステル基を加水分解して、対応するカルボン酸を生成することができます。

一般的な試薬と条件

パラジウム触媒: 鈴木・宮浦カップリング反応で使用されます。

塩基: 炭酸カリウムや水酸化ナトリウムなど、さまざまな反応で使用されます。

主な生成物

炭素-炭素結合生成物: 鈴木・宮浦カップリングにより生成されます。

カルボン酸: 加水分解により生成されます。

フェノール: 酸化により生成されます.

科学的研究の応用

2-(2-クロロ-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル)酢酸エチルは、科学研究において、いくつかの応用があります。

有機合成: 複雑な有機分子の合成におけるビルディングブロックとして使用されます。

医薬品化学: 医薬品の開発における潜在的な用途について調査されています。

材料科学: ポリマーやその他の先端材料の合成に使用されます。

生物学的研究: 酵素阻害剤やその他の生物活性化合物の研究に用いられています.

作用機序

2-(2-クロロ-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル)酢酸エチルの作用機序は、主にボロン酸エステルとしての役割に関係しています。鈴木・宮浦カップリング反応では、ボロン酸エステルは、パラジウム触媒存在下、アリールまたはビニルハロゲン化物と反応して炭素-炭素結合を形成します。 パラジウム触媒は、ボロン原子からパラジウム中心に有機基が移動するトランスメタル化工程を促進し、続いて還元脱離して最終生成物を生成します .

類似化合物との比較

Structural Analogues with Substituted Phenyl Groups

Table 1: Key structural analogues and their properties

Reactivity and Functional Group Variations

- Electronic Effects: The 2-chloro substituent in the target compound enhances electrophilicity at the boron-attached carbon, facilitating cross-coupling reactions compared to non-chlorinated analogues (e.g., compound in ) .

- Steric Hindrance : Methyl or ethoxy groups at the 2-position (e.g., ) reduce reactivity in coupling reactions due to increased steric bulk .

- Ester Flexibility : Ethyl esters (target compound) offer better solubility in organic solvents than methyl esters (), but methyl esters are preferred for hydrolytic stability .

Table 2: Comparative performance in Suzuki-Miyaura cross-coupling

Key Observations :

- The target compound’s chloro group accelerates coupling kinetics by 30% compared to non-chlorinated analogues .

- Ether-linked derivatives exhibit lower yields due to steric interference .

生物活性

Ethyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS No. 1648864-50-9) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C₁₆H₂₂BClO₄

- Molecular Weight : 324.61 g/mol

- Structure : The compound features a chloro-substituted phenyl ring and a dioxaborolane moiety, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial effects. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds against multidrug-resistant Staphylococcus aureus were reported between 4–8 μg/mL .

Anticancer Properties

The compound's potential as an anticancer agent is also notable:

- In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, one derivative demonstrated an IC₅₀ of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a closely related compound on tumor growth in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The results indicated that treatment led to a significant reduction in metastatic nodules compared to controls. The compound not only inhibited tumor growth but also showcased a favorable safety profile with minimal toxicity at doses up to 40 mg/kg .

Case Study 2: Antimicrobial Resistance

Another research highlighted the effectiveness of similar compounds against drug-resistant strains of Mycobacterium tuberculosis. The MIC values ranged from 0.5–1.0 μg/mL for resistant strains, suggesting that these compounds could be promising candidates in the fight against antibiotic resistance .

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

- In vivo studies in Sprague-Dawley rats revealed moderate exposure with a maximum concentration () of approximately 592 ± 62 mg/mL and a slow elimination half-life () exceeding 12 hours .

Toxicity Studies

Preliminary toxicity assessments have indicated that this compound exhibits acceptable toxicity profiles at therapeutic doses. Notably:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。